molecular formula C16H21NO3 B13723904 [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester

[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B13723904
M. Wt: 275.34 g/mol
InChI Key: NPRPNEYBAQGOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a propyl chain and a carbamic acid tert-butyl ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-ethynylphenol with 3-bromopropylamine to form the intermediate 3-(3-ethynylphenoxy)-propylamine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The phenoxy ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Propynylphenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a propynyl group instead of an ethynyl group.

    [3-(3-Ethynylphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-[3-(3-ethynylphenoxy)propyl]carbamate

InChI

InChI=1S/C16H21NO3/c1-5-13-8-6-9-14(12-13)19-11-7-10-17-15(18)20-16(2,3)4/h1,6,8-9,12H,7,10-11H2,2-4H3,(H,17,18)

InChI Key

NPRPNEYBAQGOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.